3,6,9,12,15-Pentaoxanonadecan-1-ol
Overview
Description
3,6,9,12,15-Pentaoxanonadecan-1-ol: is an organic compound with the molecular formula C14H30O6 and a molecular weight of 294.3844 g/mol . It is also known by other names such as Pentaethylene glycol monobutyl ether . This compound is characterized by its multiple ether linkages and a terminal hydroxyl group, making it a versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
One common method for synthesizing 3,6,9,12,15-Pentaoxanonadecan-1-ol involves the reaction of pentaethylene glycol with butyl bromide in the presence of a base such as sodium hydroxide . The reaction typically occurs in an organic solvent like toluene under reflux conditions .
Industrial Production Methods:
Industrial production of this compound often involves the alkoxylation of butanol with ethylene oxide. This process is carried out in the presence of a catalyst, usually a strong base like potassium hydroxide, under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,6,9,12,15-Pentaoxanonadecan-1-ol can undergo oxidation reactions, typically forming aldehydes or carboxylic acids depending on the oxidizing agent used.
Reduction: The compound can be reduced to form various ethers or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents like or are often used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Various ethers or alcohols.
Substitution: Halogenated compounds or other substituted ethers.
Scientific Research Applications
Chemistry:
3,6,9,12,15-Pentaoxanonadecan-1-ol is used as a solvent and intermediate in organic synthesis. Its multiple ether linkages make it useful in the preparation of complex organic molecules .
Biology:
In biological research, this compound is used in the formulation of biocompatible materials and drug delivery systems due to its low toxicity and ability to form stable complexes with various biomolecules .
Medicine:
It is explored for its potential in pharmaceutical formulations as a solubilizing agent for poorly soluble drugs .
Industry:
Industrially, this compound is used in the production of surfactants , lubricants , and plasticizers . Its ability to reduce surface tension makes it valuable in the formulation of cleaning agents and detergents .
Mechanism of Action
The mechanism of action of 3,6,9,12,15-Pentaoxanonadecan-1-ol primarily involves its ability to interact with hydrophobic and hydrophilic molecules due to its amphiphilic nature. This interaction facilitates the formation of micelles and emulsions , which are crucial in various applications such as drug delivery and cleaning agents .
Molecular Targets and Pathways:
The compound targets lipid bilayers in cell membranes, enhancing the permeability and solubility of various substances. It also interacts with proteins and enzymes , potentially altering their activity and stability .
Comparison with Similar Compounds
- Pentaethylene glycol monomethyl ether
- Pentaethylene glycol monoethyl ether
- Pentaethylene glycol monobutyl ether
Comparison:
Compared to its analogs, 3,6,9,12,15-Pentaoxanonadecan-1-ol has a longer hydrophobic chain, which enhances its ability to solubilize hydrophobic substances. This makes it more effective in applications requiring strong solubilizing agents and emulsifiers .
Properties
IUPAC Name |
2-[2-[2-[2-(2-butoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O6/c1-2-3-5-16-7-9-18-11-13-20-14-12-19-10-8-17-6-4-15/h15H,2-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYICGMHYYVGBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058627 | |
Record name | 3,6,9,12,15-Pentaoxanonadecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2058627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 3,6,9,12,15-Pentaoxanonadecan-1-ol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1786-94-3 | |
Record name | Pentaethylene glycol monobutyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1786-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6,9,12,15-Pentaoxanonadecan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001786943 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6,9,12,15-Pentaoxanonadecan-1-ol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,6,9,12,15-Pentaoxanonadecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2058627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6,9,12,15-pentaoxanonadecan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.679 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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